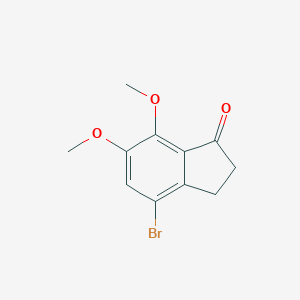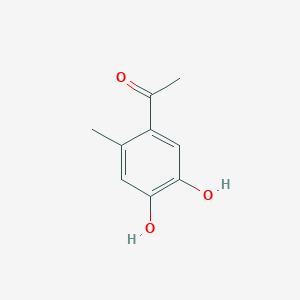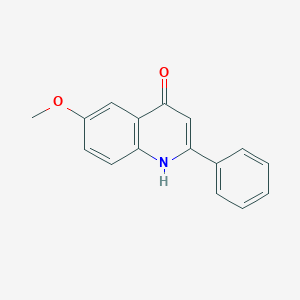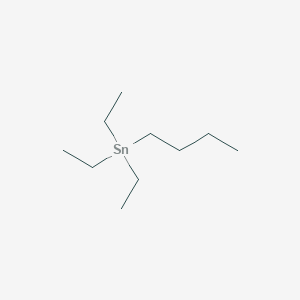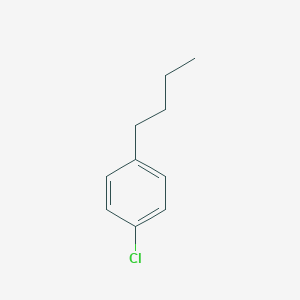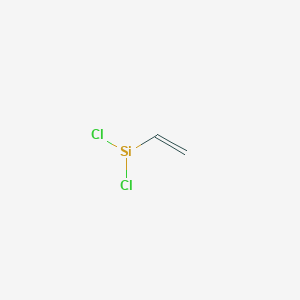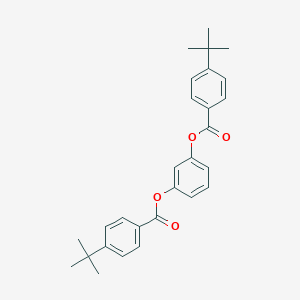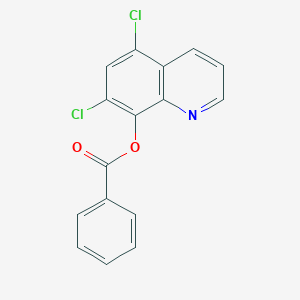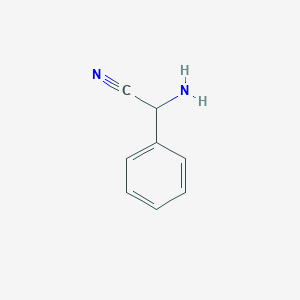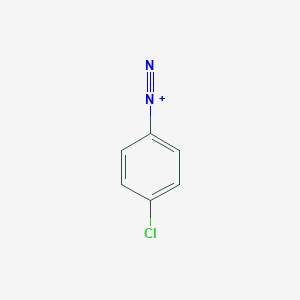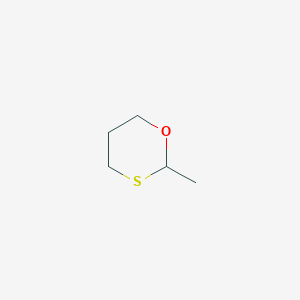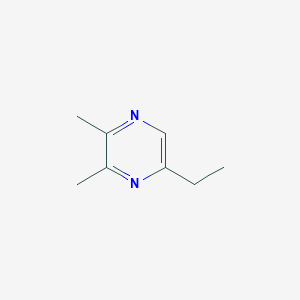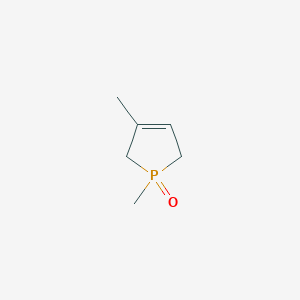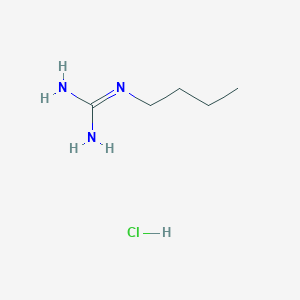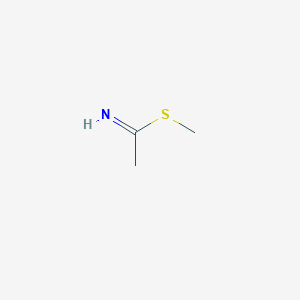
Ethanimidothioic acid, methyl ester (9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Ethanimidothioic acid, methyl ester (9CI) can be synthesized through several methods. One common synthetic route involves the reaction of methyl isothiocyanate with methanol in the presence of a base. The reaction typically occurs under mild conditions and yields the desired product with high purity .
Industrial Production Methods
In industrial settings, the production of methyl thioacetimidate often involves large-scale batch processes. The reaction conditions are optimized to ensure maximum yield and purity, with careful control of temperature, pressure, and reactant concentrations .
化学反应分析
Types of Reactions
Ethanimidothioic acid, methyl ester (9CI) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to thioethers.
Substitution: It can participate in nucleophilic substitution reactions, where the thioacetimidate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
Ethanimidothioic acid, methyl ester (9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: It is studied for its effects on enzyme inhibition, particularly acetylcholinesterase.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for developing new drugs.
Industry: It is used in the formulation of insecticides and pesticides for agricultural use
作用机制
Ethanimidothioic acid, methyl ester (9CI) exerts its effects by inhibiting the enzyme acetylcholinesterase, which is responsible for hydrolyzing the neurotransmitter acetylcholine. By inhibiting this enzyme, the compound disrupts nerve signal transmission in pests, leading to their paralysis and death .
相似化合物的比较
Similar Compounds
Some compounds similar to methyl thioacetimidate include:
- Methyl parathion
- Carbaryl
- Aldicarb
Uniqueness
What sets methyl thioacetimidate apart from these similar compounds is its specific mode of action and its effectiveness against a broad spectrum of pests. Additionally, its relatively low persistence in the environment makes it a preferred choice in certain agricultural applications .
属性
CAS 编号 |
17572-18-8 |
|---|---|
分子式 |
C3H7NS |
分子量 |
89.16 g/mol |
IUPAC 名称 |
methyl ethanimidothioate |
InChI |
InChI=1S/C3H7NS/c1-3(4)5-2/h4H,1-2H3 |
InChI 键 |
YYKXMTXALJYVCN-UHFFFAOYSA-N |
SMILES |
CC(=N)SC |
规范 SMILES |
CC(=N)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


